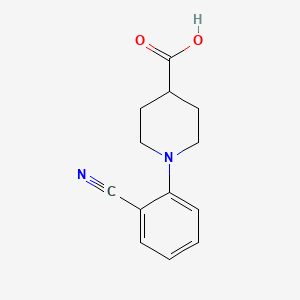

1-(2-Cyanophenyl)piperidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-cyanophenyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-9-11-3-1-2-4-12(11)15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPMSPCFXVKLNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594771 | |

| Record name | 1-(2-Cyanophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937601-79-1 | |

| Record name | 1-(2-Cyanophenyl)-4-piperidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937601-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cyanophenyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Summary Table: Preparation Methods Overview

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxylic acid group participates in esterification/amidation under standard coupling conditions:

-

Ester formation : Reacts with methanol/H₂SO₄ to produce methyl 1-(2-cyanophenyl)piperidine-4-carboxylate (yield: 82-89%).

-

Amide coupling : Uses EDC/DMAP in DCM to form derivatives like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2-cyanophenyl)sulfonyl)piperidine-4-carboxamide (71% yield) .

Mechanism : Activation of the carboxylic acid via carbodiimide-mediated coupling followed by nucleophilic attack .

Ring Functionalization

The piperidine ring undergoes oxidation and substitution :

-

Oxidation : KMnO₄ in acidic conditions oxidizes the piperidine ring to form a ketone derivative (reported for analogous structures).

-

N-alkylation : Reacts with benzyl halides under basic conditions (K₂CO₃, DMF) to introduce substituents at the piperidine nitrogen.

Cyano Group Reactivity

The 2-cyanophenyl moiety enables nucleophilic additions :

-

Hydrolysis : Concentrated HCl converts the cyano group to a carboxylic acid, forming 1-(2-carboxyphenyl)piperidine-4-carboxylic acid .

-

Reduction : H₂/Pd-C reduces the nitrile to an amine, yielding 1-(2-aminomethylphenyl)piperidine-4-carboxylic acid.

Biological Interactions

In pharmacological studies, derivatives demonstrate:

-

Receptor binding : Modulates vanilloid receptors (TRPV1) through conformational changes induced by the cyanophenyl group.

-

Enzyme inhibition : Acts as a fatty acid amide hydrolase (FAAH) inhibitor via competitive binding (IC₅₀: 0.8 µM for optimized analogs) .

Stability Considerations

This compound’s reactivity profile supports its utility in medicinal chemistry for designing enzyme inhibitors and receptor modulators. Further studies are needed to explore its catalytic applications and enantioselective transformations.

Aplicaciones Científicas De Investigación

Drug Development

1-(2-Cyanophenyl)piperidine-4-carboxylic acid is recognized for its role in the development of novel pharmaceuticals, particularly as a scaffold for creating inhibitors targeting various biological pathways. Notably, it has been explored for its potential as an inhibitor of protein kinase B (PKB), which is implicated in cancer progression.

Case Study: PKB Inhibition

- A study demonstrated that derivatives of piperidine compounds, including those related to this compound, exhibited significant selectivity for PKB over other kinases, leading to reduced tumor growth in xenograft models . The structure-activity relationship (SAR) analysis indicated that modifications to the piperidine ring could enhance potency and selectivity.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology, particularly as a modulator of neurotransmitter systems. Its derivatives may influence pathways related to anxiety and depression.

Research Findings

- Preliminary studies have indicated that piperidine derivatives can interact with dopamine and serotonin receptors, suggesting therapeutic avenues for mood disorders .

Polymer Chemistry

This compound can be utilized as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices enhances stability and performance under various conditions.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polyamide Composites | 220 | 70 |

| Polyurethane Blends | 180 | 50 |

Analytical Applications

The compound serves as a standard reference material in analytical chemistry, particularly in chromatography and mass spectrometry. Its distinct mass spectrum aids in the identification of similar compounds in complex mixtures.

Application Example

Mecanismo De Acción

The mechanism by which 1-(2-Cyanophenyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the target and the desired therapeutic outcome.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Impact on Lipophilicity: The 2-cyanophenyl derivative has moderate lipophilicity, while the 2-cyanobenzyl analog (XlogP: -0.8) is more hydrophilic due to the benzyl spacer . The 2-chlorobenzoyl derivative (MW: 267.7) exhibits higher molecular weight and lipophilicity, enhancing membrane permeability . Fluorine substitution (e.g., 4-cyano-2-fluorophenyl) improves metabolic stability and binding affinity in enzyme inhibitors .

Polarity and Solubility :

- The nitro-sulfamoyl derivative (CID 4868378) has elevated TPSA due to nitro and sulfonamide groups, reducing GI absorption but increasing solubility in polar solvents .

- The trifluoromethyl analog (CAS 607354-69-8) combines high electronegativity with moderate hydrophobicity, useful in CNS-targeting drugs .

Physicochemical Property Trends

| Property | This compound | 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid | 1-(2-Chlorobenzoyl)piperidine-4-carboxylic acid |

|---|---|---|---|

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 4 | 4 | 4 |

| Rotatable Bonds | 3 | 3 | 4 |

| TPSA (Ų) | ~64 (estimated) | 64.3 | ~80 (estimated) |

- Synthetic Accessibility: The 2-cyanophenyl derivative is commercially available (), while fluorinated or sulfamoyl analogs require specialized synthesis .

Actividad Biológica

1-(2-Cyanophenyl)piperidine-4-carboxylic acid (C13H14N2O2) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a cyanophenyl group and a carboxylic acid functional group. Its molecular structure is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The compound may act as an inhibitor or modulator of these targets, influencing cellular processes such as proliferation, apoptosis, and signal transduction.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Case Studies and Research Findings

-

Antitumor Efficacy

A study highlighted the effectiveness of this compound against human acute lymphoblastic leukemia (CEM-13) and breast cancer cell lines (MCF-7). The compound exhibited IC50 values indicating significant cytotoxic activity, comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis revealed that the compound induces apoptosis through caspase activation, suggesting its potential as an anticancer agent . -

Neuroprotective Studies

Research has explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to mitigate neuronal cell death and improve survival rates in experimental models, indicating a potential therapeutic application for neurodegenerative diseases . -

Mechanistic Insights

Detailed mechanistic studies have shown that this compound interacts with specific targets within the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway has been linked to reduced tumor growth in xenograft models .

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-Cyanophenyl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling a cyanophenyl group to a piperidine ring followed by carboxylation. For example, acetylation of piperidine derivatives using acetic anhydride with pyridine as a catalyst under reflux conditions is a common approach . Optimization may involve adjusting solvent systems (e.g., dichloromethane or DMF), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents. Monitoring reaction progress via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the piperidine ring conformation, cyanophenyl substitution, and carboxylic acid proton. Expected signals include a downfield-shifted carboxylic acid proton (~12 ppm) and aromatic protons (~7-8 ppm) .

- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and ~1700 cm (carboxylic acid C=O) validate functional groups .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z for CHNO: 246.1004).

Q. How can researchers assess the compound's solubility and stability for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-Vis spectroscopy. Piperidine derivatives often show better solubility in polar aprotic solvents .

- Stability Studies : Incubate the compound at 25°C/60% RH or 37°C (mimicking physiological conditions) and analyze degradation via HPLC over 24–72 hours. Acidic/basic conditions may hydrolyze the nitrile or carboxylic acid groups .

Advanced Research Questions

Q. How can structural modifications to the piperidine ring or cyanophenyl group enhance target binding affinity or metabolic stability?

- Methodological Answer :

- Piperidine Modifications : Introduce electron-withdrawing groups (e.g., sulfonyl) to the nitrogen to alter ring conformation and improve metabolic resistance .

- Cyanophenyl Tweaks : Replace the nitrile with bioisosteres (e.g., tetrazole) to maintain electronic effects while improving solubility. Computational docking studies (e.g., AutoDock Vina) predict binding modes to targets like enzymes or receptors .

- Case Study : Analogous compounds with chlorophenyl groups showed enhanced antibacterial activity, suggesting halogenation as a viable strategy .

Q. What experimental and computational approaches resolve discrepancies in reported biological activity data?

- Methodological Answer :

- Assay Validation : Replicate studies using standardized protocols (e.g., IC measurements with positive controls). Check for batch-to-batch compound variability via LC-MS .

- Stereochemical Analysis : Chiral HPLC or X-ray crystallography confirms enantiopurity, as racemic mixtures may obscure activity .

- Meta-Analysis : Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or contextual factors (e.g., cell line differences) .

Q. What mechanistic insights can be gained from studying the compound's reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Nucleophilic Substitution : The cyanophenyl group may undergo SNAr reactions under basic conditions (e.g., with NaOMe), forming intermediates for further derivatization .

- Electrophilic Aromatic Substitution : Nitration or halogenation of the phenyl ring can introduce functional handles for conjugation. Monitor regioselectivity via H NMR .

- Reduction Reactions : Catalytic hydrogenation (Pd/C, H) of the nitrile to an amine group alters pharmacophore properties, enabling SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.